molecular formula C15H18N4O3S B2828783 4-(4-cyano-5-(methylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide CAS No. 941265-83-4

4-(4-cyano-5-(methylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide

Cat. No. B2828783
CAS RN: 941265-83-4
M. Wt: 334.39
InChI Key: OZIXSGYSOFSJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C13H14N4O3S. Detailed structural analysis would require advanced techniques such as NMR spectroscopy . Unfortunately, the specific structural details are not provided in the search results.

Scientific Research Applications

COX-2 Inhibition and Pain Management

4-(4-Cyano-5-(methylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide derivatives have been studied for their potential as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in the inflammatory response, and its inhibition can be beneficial for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. For instance, Hashimoto et al. (2002) synthesized a series of these derivatives, finding that introducing a fluorine atom into the compound increased its selectivity for COX-2 over COX-1, leading to the development of a potent, orally active COX-2 inhibitor (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Another significant area of research involving these compounds is their role as inhibitors of carbonic anhydrases. These enzymes are involved in various physiological processes, including respiration and the regulation of pH. Sapegin et al. (2018) demonstrated that primary sulfonamide functionality in similar compounds enables them to act as potent inhibitors of human carbonic anhydrases, with potential therapeutic applications (Sapegin et al., 2018).

Synthesis and Structural Characterization in Pharmacology

The synthesis and structural characterization of derivatives of 4-(4-cyano-5-(methylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide are pivotal for pharmaceutical research. Kantekin et al. (2015) synthesized and characterized various derivatives, examining their electrochemical and spectroelectrochemical properties for potential pharmaceutical applications (Kantekin et al., 2015).

Molecular Docking Studies in Drug Design

Molecular docking studies are essential for understanding how these compounds can interact with biological targets. Hassan (2014) conducted molecular docking studies of compounds containing the sulfonamide moiety, indicating potential as Cyclooxygenase (COX-2) inhibitors. This research contributes to the design of new drugs with improved efficacy and specificity (Hassan, 2014).

HIV-1 Infection Prevention

Compounds with a methylbenzenesulfonamide structure have shown potential in the development of treatments for HIV-1 infection. Research by Cheng De-ju (2015) explored the synthesis and bioactivity of such compounds, indicating their potential use in developing drugs to prevent HIV-1 infection (Cheng De-ju, 2015).

properties

IUPAC Name

4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-4-19(5-2)23(20,21)12-8-6-11(7-9-12)14-18-13(10-16)15(17-3)22-14/h6-9,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIXSGYSOFSJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-cyano-5-(methylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.